Fentonium (bromide)
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Overview
Description
Fentonium bromide is an anticholinergic and antispasmodic compound derived from atropine. It is primarily used in the treatment of gastrointestinal disorders due to its ability to reduce muscle spasms and secretions . The compound is known for its effectiveness in alleviating symptoms associated with conditions such as irritable bowel syndrome and peptic ulcers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fentonium bromide is synthesized through a multi-step process involving the reaction of tropane derivatives with various reagents.
Industrial Production Methods: Industrial production of fentonium bromide typically involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Fentonium bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The bromide ion in fentonium bromide can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogen exchange reactions typically involve reagents like sodium iodide or silver fluoride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various ketones and alcohols, while substitution reactions can produce a range of halogenated derivatives .
Scientific Research Applications
Fentonium bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying anticholinergic agents.
Biology: Investigated for its effects on cellular processes and neurotransmitter systems.
Medicine: Employed in the development of new treatments for gastrointestinal disorders and other conditions involving smooth muscle spasms.
Mechanism of Action
Fentonium bromide exerts its effects by blocking muscarinic acetylcholine receptors, which are involved in the transmission of nerve impulses to smooth muscles. By inhibiting these receptors, the compound reduces muscle contractions and secretions, leading to its antispasmodic and anticholinergic effects . The molecular targets include the M1, M2, and M3 subtypes of muscarinic receptors, which are found in various tissues throughout the body .
Comparison with Similar Compounds
Atropine: Another anticholinergic agent with similar effects but different pharmacokinetic properties.
Scopolamine: Used for its antispasmodic and antiemetic properties, with a different receptor binding profile.
Hyoscyamine: Shares similar therapeutic uses but has a different chemical structure and duration of action.
Uniqueness of Fentonium Bromide: Fentonium bromide is unique due to its specific receptor binding affinity and its ability to provide prolonged relief from gastrointestinal spasms compared to other anticholinergic agents . Its chemical structure also allows for greater stability and bioavailability, making it a preferred choice in certain clinical settings .
Properties
CAS No. |
5868-06-4 |
---|---|
Molecular Formula |
C31H34BrNO4 |
Molecular Weight |
564.5 g/mol |
IUPAC Name |
[8-methyl-8-[2-oxo-2-(4-phenylphenyl)ethyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C31H34NO4.BrH/c1-32(20-30(34)25-14-12-23(13-15-25)22-8-4-2-5-9-22)26-16-17-27(32)19-28(18-26)36-31(35)29(21-33)24-10-6-3-7-11-24;/h2-15,26-29,33H,16-21H2,1H3;1H/q+1;/p-1 |
InChI Key |
MPLNGQBULSHWQW-UHFFFAOYSA-M |
Isomeric SMILES |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5.[Br-] |
SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5.[Br-] |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5.[Br-] |
Appearance |
Solid powder |
5868-06-4 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FA 402 fentonium ketoscilium N-(4'-phenylphenacyl)hyoscyamine phenthonium phentonium ulcesium Z 326 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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